Cas no 1807005-26-0 (5-Amino-2,3-diiodopyridine)
5-Amino-2,3-diiodopyridine Chemical and Physical Properties
Names and Identifiers
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- 5-Amino-2,3-diiodopyridine
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- Inchi: 1S/C5H4I2N2/c6-4-1-3(8)2-9-5(4)7/h1-2H,8H2
- InChI Key: UHUTTWMILNPGKH-UHFFFAOYSA-N
- SMILES: IC1=C(N=CC(=C1)N)I
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 99
- XLogP3: 1.5
- Topological Polar Surface Area: 38.9
5-Amino-2,3-diiodopyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029015124-250mg |
5-Amino-2,3-diiodopyridine |
1807005-26-0 | 95% | 250mg |
$1,038.80 | 2022-03-31 | |
| Alichem | A029015124-1g |
5-Amino-2,3-diiodopyridine |
1807005-26-0 | 95% | 1g |
$2,750.25 | 2022-03-31 |
5-Amino-2,3-diiodopyridine Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 5-Amino-2,3-diiodopyridine
Comprehensive Overview of 5-Amino-2,3-diiodopyridine (CAS No. 1807005-26-0): Properties, Applications, and Research Insights
5-Amino-2,3-diiodopyridine (CAS No. 1807005-26-0) is a halogenated pyridine derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound, characterized by the presence of two iodine atoms and an amino group on the pyridine ring, serves as a versatile intermediate in organic synthesis. Researchers frequently explore its potential in drug discovery, material science, and catalysis, aligning with the growing demand for heterocyclic compounds in modern chemistry.
The molecular structure of 5-Amino-2,3-diiodopyridine (CAS No. 1807005-26-0) enables diverse reactivity patterns, making it valuable for cross-coupling reactions and ligand design. Its iodine substituents facilitate palladium-catalyzed transformations, a hotspot in synthetic methodologies. Recent studies highlight its role in developing fluorescence probes and bioactive molecules, addressing trends in precision medicine and diagnostic imaging. These applications resonate with frequent search queries like "iodopyridines in drug development" or "amino-functionalized heterocycles," reflecting industry interests.
From a synthetic chemistry perspective, 5-Amino-2,3-diiodopyridine (CAS No. 1807005-26-0) offers advantages in regioselective functionalization. Its amino group allows for further derivatization, while the iodine atoms serve as handles for Sonogashira or Suzuki-Miyaura reactions. Such features are frequently discussed in forums on scalable synthesis and green chemistry, topics trending in academic and industrial circles. The compound’s stability under various conditions also makes it suitable for high-throughput screening platforms.
Environmental and safety profiles of 5-Amino-2,3-diiodopyridine (CAS No. 1807005-26-0) are often queried by laboratories adhering to REACH and GMP guidelines. While not classified as hazardous under standard protocols, proper handling protocols for halogenated compounds are recommended. This aligns with searches for "safe handling of iodinated reagents" and "sustainable chemical practices," emphasizing the balance between innovation and safety.
In material science, 5-Amino-2,3-diiodopyridine (CAS No. 1807005-26-0) contributes to organic electronics and coordination polymers. Its ability to form stable complexes with transition metals supports advancements in OLEDs and catalysts, areas frequently explored in nanotechnology research. Such interdisciplinary relevance positions it as a compound bridging pharmaceutical and industrial applications, answering queries like "multifunctional heterocycles in tech."
Future research directions for 5-Amino-2,3-diiodopyridine (CAS No. 1807005-26-0) may focus on optimizing its atom economy in synthesis or expanding its bioconjugation potential. As AI-driven molecular design gains traction, this compound’s data-rich profile could aid in machine learning models for chemical property prediction, a trending topic in cheminformatics.
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